molecular formula C19H17N3O2 B4257725 6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide

6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide

Cat. No. B4257725
M. Wt: 319.4 g/mol
InChI Key: NGOUCOBJDLJZJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide, also known as MPPN, is a novel small molecule that has gained attention in scientific research due to its potential therapeutic applications. MPPN belongs to the class of nicotinamide derivatives and has been shown to possess a variety of biological activities.

Scientific Research Applications

6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties. 6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway. Moreover, 6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. In addition, 6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide has been found to protect neurons from oxidative stress and reduce brain damage in animal models of stroke and traumatic brain injury.

Mechanism of Action

The mechanism of action of 6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide is not fully understood. However, it has been proposed that 6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide exerts its biological effects by modulating the activity of several signaling pathways, including NF-κB, MAPK, and PI3K/Akt. 6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide has been shown to inhibit the phosphorylation of IκBα and p65 subunit of NF-κB, leading to the suppression of pro-inflammatory cytokine production. Moreover, 6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide has been found to activate the AMPK signaling pathway, which plays a critical role in cellular energy homeostasis.
Biochemical and Physiological Effects
6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide has been shown to possess a variety of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis by activating the caspase cascade. Moreover, 6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide has been shown to reduce the production of reactive oxygen species and enhance the activity of antioxidant enzymes, such as SOD and catalase. In addition, 6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide has been found to improve glucose uptake and insulin sensitivity in insulin-resistant cells.

Advantages and Limitations for Lab Experiments

6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. Moreover, 6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide has been shown to possess low toxicity and high stability in physiological conditions. However, 6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents for in vitro experiments. Moreover, 6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide has poor bioavailability and requires the use of appropriate delivery systems for in vivo experiments.

Future Directions

There are several future directions for the research of 6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide. One potential application of 6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide is in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide has been shown to protect neurons from oxidative stress and reduce brain damage in animal models of stroke and traumatic brain injury. Moreover, 6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide has been found to enhance cognitive function and memory in animal models of Alzheimer's disease. Another potential application of 6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide is in the treatment of metabolic disorders, such as obesity and type 2 diabetes. 6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide has been shown to improve glucose uptake and insulin sensitivity in insulin-resistant cells. Moreover, 6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide has been found to reduce adipose tissue inflammation and improve lipid metabolism in animal models of obesity. In addition, further studies are needed to elucidate the precise mechanism of action of 6-methyl-N-[(2-phenoxy-3-pyridinyl)methyl]nicotinamide and identify its molecular targets.

properties

IUPAC Name

6-methyl-N-[(2-phenoxypyridin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c1-14-9-10-15(12-21-14)18(23)22-13-16-6-5-11-20-19(16)24-17-7-3-2-4-8-17/h2-12H,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGOUCOBJDLJZJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)NCC2=C(N=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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